2-Fluoro-3-(3-fluorophenyl)phenol
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Overview
Description
2-Fluoro-3-(3-fluorophenyl)phenol is an aromatic compound that features two fluorine atoms attached to a phenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(3-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(3-fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
2-Fluoro-3-(3-fluorophenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(3-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenol: A simpler analog with a single fluorine atom attached to the phenol ring.
3-Fluorophenol: Another analog with the fluorine atom in a different position on the phenol ring.
4-Fluorophenol: A compound with the fluorine atom attached to the para position of the phenol ring.
Uniqueness
2-Fluoro-3-(3-fluorophenyl)phenol is unique due to the presence of two fluorine atoms in specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H8F2O |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-fluoro-3-(3-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8F2O/c13-9-4-1-3-8(7-9)10-5-2-6-11(15)12(10)14/h1-7,15H |
InChI Key |
OUSPDIOBUUXNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)O)F |
Origin of Product |
United States |
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